Synthesis of 2-Iodo-5-(Trifluoromethyl)phenol from 3-(trifluoromethyl)phenol
Synthesis of 2-Iodo-5-(Trifluoromethyl)phenol from 3-(trifluoromethyl)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Iodo-5-(trifluoromethyl)phenol from its precursor, 3-(trifluoromethyl)phenol. This transformation is a key step in the synthesis of various pharmaceutical and agrochemical compounds, where the introduction of an iodine atom facilitates further molecular elaboration through cross-coupling reactions. This document outlines the primary synthetic route, an alternative approach, detailed experimental protocols, and relevant quantitative data.
Introduction and Reaction Principle
The synthesis of 2-Iodo-5-(trifluoromethyl)phenol involves the regioselective iodination of 3-(trifluoromethyl)phenol. The primary challenge in this synthesis is to control the position of the incoming iodine atom on the aromatic ring. The hydroxyl (-OH) group is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the trifluoromethyl (-CF₃) group is a deactivating group and a meta-director because of its strong electron-withdrawing inductive effect. In the case of 3-(trifluoromethyl)phenol, the directing effect of the hydroxyl group is dominant, favoring substitution at the positions ortho (2- and 6-) and para (4-) to it. The desired product, 2-Iodo-5-(trifluoromethyl)phenol, results from iodination at one of the ortho positions.
Synthetic Methodologies
Two primary methodologies for the synthesis of 2-Iodo-5-(trifluoromethyl)phenol are presented below. The first is a direct iodination using sodium hydride and molecular iodine, as detailed in recent patent literature. The second is a more classical approach using N-Iodosuccinimide (NIS) with an acid catalyst, a common method for the ortho-iodination of phenols.
Method 1: Direct Iodination with Sodium Hydride and Iodine
This method involves the deprotonation of the phenolic hydroxyl group with a strong base like sodium hydride, followed by the introduction of molecular iodine. The formation of the phenoxide intermediate enhances the nucleophilicity of the aromatic ring, facilitating the electrophilic substitution by iodine.
Method 2: Ortho-Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a widely used reagent for the iodination of aromatic compounds. In the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), NIS provides a source of electrophilic iodine. This method is known to favor ortho-iodination of phenols.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the primary synthetic method.
| Parameter | Value | Reference |
| Starting Material | 3-(Trifluoromethyl)phenol | [1] |
| Reagents | Sodium Hydride, Iodine | [1] |
| Solvent | Toluene | [1] |
| Reaction Temperature | 0 °C | [1] |
| Product CAS Number | 102771-00-6 | [][3][4][5] |
| Product Purity | Typically >95% after purification | [] |
Note: Detailed yield information was not explicitly available in the cited literature and may vary based on specific reaction conditions and scale.
Experimental Protocols
Detailed Protocol for Method 1: Direct Iodination
This protocol is based on the procedure described in patent CN120957980A.[1]
Materials:
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3-(Trifluoromethyl)phenol (1.0 eq.)
-
Sodium hydride (2.0 eq., 60% dispersion in mineral oil)
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Iodine (1.0 eq.)
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Anhydrous Toluene
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0.1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (2.0 eq.) in anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of 3-(trifluoromethyl)phenol (1.0 eq.) in anhydrous toluene to the cooled suspension via the dropping funnel over a period of 30 minutes.
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Stir the resulting mixture at 0 °C for an additional 30 minutes.
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In a separate flask, prepare a solution of iodine (1.0 eq.) in anhydrous toluene.
-
Add the iodine solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, cautiously quench the reaction by the slow addition of 0.1 M HCl until the excess sodium hydride is consumed and the solution is acidic.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution to remove unreacted iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-Iodo-5-(trifluoromethyl)phenol.
General Protocol for Method 2: Ortho-Iodination with NIS
This is a general procedure for the ortho-iodination of phenols and can be adapted for 3-(trifluoromethyl)phenol.[6]
Materials:
-
3-(Trifluoromethyl)phenol (1.0 eq.)
-
N-Iodosuccinimide (NIS) (1.1 eq.)
-
Trifluoroacetic acid (TFA) (0.1 eq.)
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Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a round-bottom flask, add 3-(trifluoromethyl)phenol (1.0 eq.) and N-Iodosuccinimide (1.1 eq.).
-
Dissolve the solids in acetonitrile.
-
Add a catalytic amount of trifluoroacetic acid (0.1 eq.) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Visualizations
Synthetic Workflow Diagram
Caption: Workflow for the direct iodination of 3-(trifluoromethyl)phenol.
Reaction Signaling Pathway (Electron Flow)
Caption: Simplified representation of the key reaction steps.
Concluding Remarks
The synthesis of 2-Iodo-5-(trifluoromethyl)phenol from 3-(trifluoromethyl)phenol is a feasible transformation that can be achieved through direct iodination. The method utilizing sodium hydride and molecular iodine offers a direct route to the desired product. For substrates sensitive to strong bases, the use of N-Iodosuccinimide with a catalytic amount of acid presents a viable alternative. Proper purification, typically through column chromatography, is essential to obtain the product in high purity. This guide provides the necessary foundational knowledge for researchers to successfully perform this synthesis and adapt it to their specific needs.
References
- 1. CN120957980A - ä½ä¸ºnlrp3æå¶åç2-(ååª-3-åº)-5-(䏿°ç²åº)è¯é - Google Patents [patents.google.com]
- 3. 2-Iodo-5-(trifluoroMethyl)phenol, CasNo.102771-00-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]
- 4. Alcohols,Phenols,Phenol alcohols | lookchem [lookchem.com]
- 5. Angene Chemical CAS number page 1 – 翰新國際有限公司-Beckman Coulter流式細胞儀代理商經銷商PHCBI-86C冷凍櫃RWD SMOBIO SYSY JCRB RIKEN Coriell Innoprot細胞株購買 [hycell.tw]
- 6. N-Iodosuccinimide (NIS) [organic-chemistry.org]
